![molecular formula C8H9Cl2N3 B2378639 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride CAS No. 2172600-90-5](/img/structure/B2378639.png)
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride
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Description
“(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H8ClN3 . It has an average mass of 181.622 Da and a monoisotopic mass of 181.040680 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
In the synthesis process mentioned above, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H8ClN3 and an average mass of 181.622 Da . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Fluorescent Probe for Monitoring pH Changes
The compound has been used as a fluorescent probe for monitoring pH changes . It has been detected for monitoring pH value in the range of 3.0–7.0 . The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time . This application is particularly useful in real-time imaging of pH changes in yeast .
Anticancer Agent via PI3Kα Inhibition
The compound has been used in the design and synthesis of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have shown submicromolar inhibitory activity against various tumor cell lines . These derivatives have been found to induce cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα . This suggests that the compound might serve as a lead compound for the development of PI3Kα inhibitors .
properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYBBSLMWFNEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride |
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